ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate is a synthetic heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a sulfanyl-acetamido-benzoate ester moiety at position 3. The 1,2,4-thiadiazole ring is known for its pharmacological versatility, including anticonvulsant, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-2-26-18(25)12-7-9-13(10-8-12)21-16(24)11-27-19-22-17(23-28-19)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLJHXFQGJISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with chlorinated aromatic compounds under acidic conditions. The resulting thiadiazole intermediate is then reacted with ethyl 4-aminobenzoate in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of 1,2,4-Thiadiazole Derivatives
Key structural analogues include:
Key Comparisons
Bioactivity :
- The target compound’s 2-chlorophenyl group may confer stronger antimicrobial or anti-inflammatory effects compared to benzylsulfanyl or furan-substituted analogues due to enhanced electron-withdrawing properties and lipophilicity .
- Anti-exudative activity observed in triazole-thiadiazole hybrids (e.g., 10 mg/kg dose efficacy vs. diclofenac ) suggests the target compound’s sulfanyl-acetamido group could similarly modulate inflammatory pathways.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiol with ethyl 4-(2-chloroacetamido)benzoate, analogous to methods for benzylsulfanyl-thiadiazole derivatives (e.g., benzene reflux with piperidine ). This contrasts with triazole-thiadiazole hybrids, which require multi-step cyclization .
Pharmacokinetic and Thermodynamic Properties
- Metabolic Stability : The benzoate ester may undergo hydrolysis in vivo, a common limitation shared with ester-containing drugs. Piperidine-containing analogues (e.g., ) may exhibit longer half-lives due to reduced esterase susceptibility.
Research Findings and Implications
- Anti-Inflammatory Potential: The sulfanyl-acetamido motif aligns with anti-exudative mechanisms seen in triazole-thiadiazole hybrids , suggesting the target compound warrants in vivo testing against carrageenan-induced edema models.
- Antimicrobial Activity : The 2-chlorophenyl group’s electron-withdrawing nature could enhance antibacterial efficacy against Gram-positive pathogens, as seen in structurally related sulfonamides .
- Toxicity Considerations : Chlorinated aryl groups may pose hepatotoxicity risks, necessitating comparative cytotoxicity assays against benzyl- or piperidine-substituted analogues.
Biological Activity
Ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on existing literature, focusing on its cytotoxicity, anticonvulsant properties, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a 1,2,4-thiadiazole moiety, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines : A study reported that certain 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism underlying the cytotoxicity has been linked to the induction of apoptosis and inhibition of tubulin polymerization as suggested by molecular docking studies .
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold has also been investigated for its anticonvulsant properties:
- Anticonvulsant Efficacy : Several derivatives have shown promising anticonvulsant activity in animal models. For example, compounds derived from this scaffold demonstrated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
| Compound | Dose (mg/kg) | Efficacy (%) | Reference |
|---|---|---|---|
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole | 30 | >50 |
Other Biological Activities
Beyond anticancer and anticonvulsant properties, this compound may exhibit additional biological activities:
- Antimicrobial Properties : Thiadiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens .
- Anti-inflammatory Effects : Some studies suggest that thiadiazoles can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Studies
In a comprehensive review of various thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves three key steps: (1) formation of the 1,2,4-thiadiazole ring via cyclization of thiourea derivatives, (2) sulfanyl linkage formation via nucleophilic substitution between the thiadiazole intermediate and a chloroacetamide precursor, and (3) esterification of the benzoic acid derivative. Optimal reaction conditions include refluxing in ethanol with glacial acetic acid as a catalyst (60–80°C, 4–6 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring with TLC (7:3 chloroform/methanol) ensures intermediate purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is critical for confirming the positions of the chlorophenyl, thiadiazole, and acetamido groups. Infrared Spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide). High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Cross-referencing experimental data with computational simulations (e.g., DFT for NMR chemical shifts) resolves ambiguities .
Advanced Research Questions
Q. How can researchers address low yields during the sulfanyl acetamido coupling step?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxyl group.
- Employing polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity.
- Conducting the reaction under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.
Post-reaction analysis via HPLC (C18 column, acetonitrile/water mobile phase) identifies unreacted starting materials .
Q. What methodologies are employed to analyze potential by-products or impurities in the final compound?
- Methodological Answer : Impurity profiling requires a combination of:
- HPLC-DAD : Detects UV-active impurities (λ = 254 nm) with retention time deviations.
- LC-MS/MS : Identifies by-products via fragmentation patterns (e.g., loss of –COOEt group, m/z 89).
- Elemental Analysis : Confirms deviations in C/H/N/S percentages (theoretical vs. experimental).
Recrystallization from ethanol/water (1:5 v/v) improves purity to >98% .
Q. How can contradictions in spectroscopic data between experimental and computational models be resolved?
- Methodological Answer : Discrepancies in NMR or IR data may stem from solvent effects or conformational flexibility. Solutions include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals.
- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., rotamers of the acetamido group).
- Solvent Correction in DFT : Simulates spectra in the same solvent (e.g., DMSO-d₆) used experimentally .
Q. What experimental approaches are recommended for investigating the biological activity of this compound against enzyme targets?
- Methodological Answer : For enzyme inhibition studies:
- Kinase Assays : Use purified kinase (e.g., EGFR) with ATP-competitive ELISA kits. Measure IC₅₀ via fluorescence polarization (FP).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to the enzyme’s active site.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
Biological activity is benchmarked against known inhibitors (e.g., gefitinib for EGFR) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
- Methodological Answer : Solubility variations may arise from polymorphic forms or measurement conditions. Standardize testing using:
- Dynamic Light Scattering (DLS) : Assesses particle size in aqueous buffers (pH 7.4 PBS).
- Powder X-ray Diffraction (PXRD) : Detects crystalline vs. amorphous forms.
- Hansen Solubility Parameters : Predicts solubility in solvents like DMSO or PEG-400 .
Structure-Activity Relationship (SAR) Studies
Q. What strategies are effective for modifying the thiadiazole ring to enhance bioactivity?
- Methodological Answer : SAR optimization involves:
- Electron-Withdrawing Substituents : Introduce –NO₂ or –CF₃ at the thiadiazole 3-position to enhance electrophilicity.
- Heterocycle Fusion : Replace thiadiazole with triazolo-thiadiazole to improve π-π stacking with target proteins.
- Isosteric Replacement : Substitute sulfur in the thiadiazole ring with selenium to modulate redox activity.
Biological testing via MTT assay (HEK293 or HeLa cells) validates cytotoxicity improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
